molecular formula C13H18Br2N2 B3322575 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline CAS No. 14860-48-1

2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline

Cat. No.: B3322575
CAS No.: 14860-48-1
M. Wt: 362.1 g/mol
InChI Key: MCJGPOZFMWWPGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,4-dibromoaniline with cyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated aniline derivatives .

Scientific Research Applications

2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to altered biochemical pathways. For instance, it may affect the synthesis of glycoproteins in mucus, thereby reducing its viscosity and facilitating easier clearance from the respiratory tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline is unique due to its specific bromination pattern and the presence of a cyclohexylamino group. This structural uniqueness imparts distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

2,4-dibromo-6-[(cyclohexylamino)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2/c14-10-6-9(13(16)12(15)7-10)8-17-11-4-2-1-3-5-11/h6-7,11,17H,1-5,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJGPOZFMWWPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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